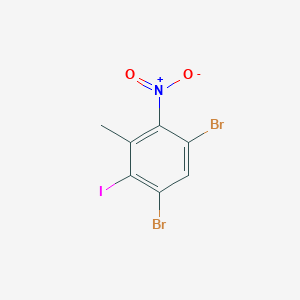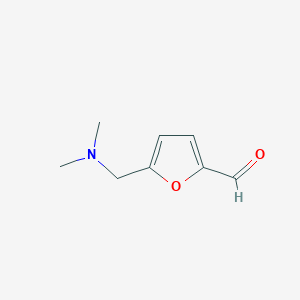
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H9ClFN3S. It is known for its unique structure, which includes a chloro and fluoro substituent on the benzyl ring, as well as a hydrazinecarbothioamide group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism .
Comparaison Avec Des Composés Similaires
N-(2-Chloro-6-fluorobenzyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(2-Chlorobenzyl)hydrazinecarbothioamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
N-(2-Fluorobenzyl)hydrazinecarbothioamide: Lacks the chloro substituent, which may also influence its properties.
N-(2-Bromo-6-fluorobenzyl)hydrazinecarbothioamide: Contains a bromo substituent instead of chloro, which can lead to different reactivity and applications.
The unique combination of chloro and fluoro substituents in this compound makes it distinct from these similar compounds, potentially offering unique reactivity and biological activities .
Propriétés
Formule moléculaire |
C8H9ClFN3S |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
1-amino-3-[(2-chloro-6-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H9ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |
Clé InChI |
UNKOVSDXLCHTGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CNC(=S)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)





![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)
![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)

![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)

